6-Bromo-2-chloro-3-methylpyridine
Overview
Description
6-Bromo-2-chloro-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methylpyridine typically involves the halogenation of 2-chloro-3-methylpyridine. One common method is the bromination of 2-chloro-3-methylpyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry: 6-Bromo-2-chloro-3-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-methylpyridine is primarily based on its ability to undergo substitution and coupling reactions. The bromine and chlorine atoms in the compound are reactive sites that can interact with various nucleophiles and electrophiles. This reactivity allows the compound to participate in the formation of new chemical bonds, leading to the synthesis of more complex molecules .
Comparison with Similar Compounds
- 2-Bromo-6-methylpyridine
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Chloro-6-methylpyridine
- 3-Bromo-6-chloro-2-methylpyridine
Comparison: 6-Bromo-2-chloro-3-methylpyridine is unique due to the specific positions of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-chloro-3-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEZNJUOFFMXKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720899 | |
Record name | 6-Bromo-2-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211539-10-4 | |
Record name | 6-Bromo-2-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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